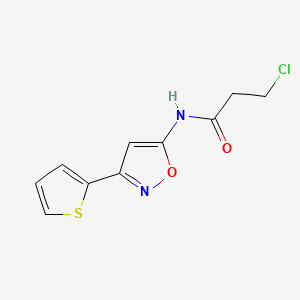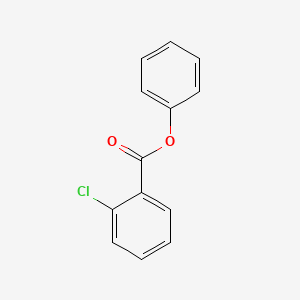
Phenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-chlorobenzoate, also known as 2-chlorobenzoic acid phenyl ester, is an organic compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.662 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a phenyl group attached to the 2-chlorobenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to activate the carboxylic acid group, followed by the addition of phenol to form the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and catalysts may be used to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and phenol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Products include substituted benzoates depending on the nucleophile used.
Hydrolysis: Yields 2-chlorobenzoic acid and phenol.
Reduction: Produces the corresponding alcohol.
Applications De Recherche Scientifique
Phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2-chlorobenzoic acid and phenol, which may exert biological effects through various pathways. The chlorine atom in the 2-chlorobenzoate moiety can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparaison Avec Des Composés Similaires
Phenyl 2-chlorobenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorobenzoic acid: The absence of the phenyl ester group makes it more acidic and less lipophilic.
Phenyl 4-chlorobenzoate: The chlorine atom is positioned differently, affecting its reactivity and biological activity.
This compound is unique due to the presence of both the phenyl ester and the 2-chlorobenzoate moiety, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
41998-16-7 |
|---|---|
Formule moléculaire |
C13H9ClO2 |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
phenyl 2-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H |
Clé InChI |
RBKABBZAJGDBFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



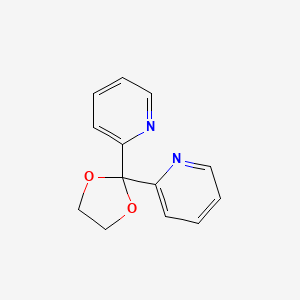
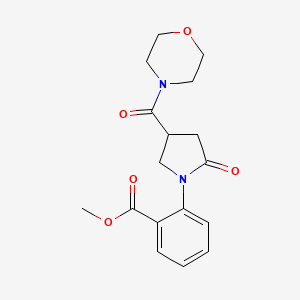
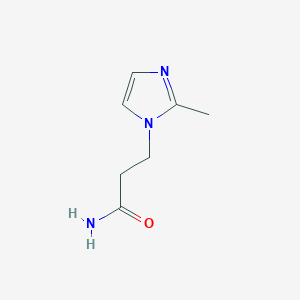
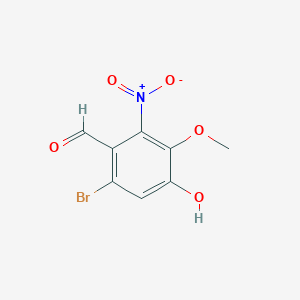
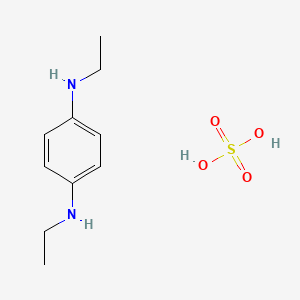

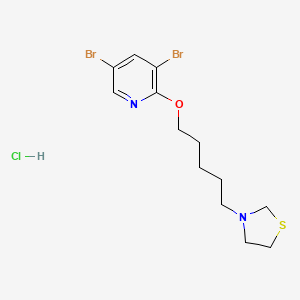
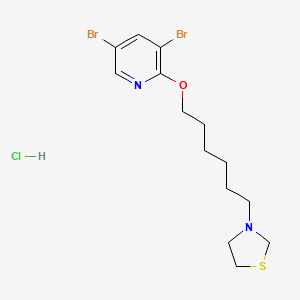
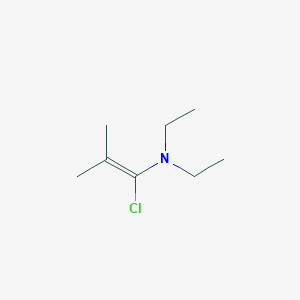
![5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide](/img/structure/B14674244.png)
